molecular formula C11H7NO2 B3354780 4H-Furo[3,2-B]indole-2-carbaldehyde CAS No. 61082-83-5

4H-Furo[3,2-B]indole-2-carbaldehyde

Cat. No.: B3354780
CAS No.: 61082-83-5
M. Wt: 185.18 g/mol
InChI Key: SAZSGBRXHBUYIQ-UHFFFAOYSA-N
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Description

4H-Furo[3,2-b]indole-2-carbaldehyde is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This versatile furoindole derivative serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in oncology. The furo[3,2-b]indole core structure has demonstrated significant potential in anticancer applications, with research showing that structurally similar derivatives exhibit potent and selective activity against various cancer cell lines . One prominent study on furo[3,2-b]indole derivatives identified compound 10a as exhibiting highly selective anticancer activity and significant growth inhibition against A498 renal cancer cells, both in vitro and in vivo xenograft models . The compound's research utility extends beyond oncology, as the indole nucleus is recognized as a privileged structure in drug design with documented bioactivities including anti-inflammatory, antiviral, antimicrobial, and anticholinesterase properties . The presence of both electron-rich furo and indole ring systems, along with the reactive aldehyde functionality at the 2-position, makes this compound particularly valuable for constructing diverse chemical libraries through condensation, nucleophilic addition, and other synthetic transformations. Researchers utilize this aldehyde derivative to develop novel multi-target therapeutic agents, especially given the demonstrated ability of related indole-based compounds to inhibit cholinesterase enzymes and address neuroinflammatory pathways relevant to neurodegenerative conditions . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Proper handling procedures and storage under inert conditions are recommended to maintain stability and purity. Researchers are encouraged to explore the diverse synthetic possibilities and structure-activity relationships accessible through modification of this versatile chemical platform.

Properties

IUPAC Name

4H-furo[3,2-b]indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c13-6-7-5-10-11(14-7)8-3-1-2-4-9(8)12-10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZSGBRXHBUYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495169
Record name 4H-Furo[3,2-b]indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61082-83-5
Record name 4H-Furo[3,2-b]indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-B]indole-2-carbaldehyde typically involves the construction of the indole ring followed by the introduction of the furan moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable indole derivative with a furan-containing aldehyde under acidic conditions can yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4H-Furo[3,2-B]indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds.

Major Products Formed:

Scientific Research Applications

4H-Furo[3,2-B]indole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Furo[3,2-B]indole-2-carbaldehyde largely depends on its interaction with biological targets. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Key Applications/Reactivity
4H-Furo[3,2-b]indole-2-carbaldehyde C₁₁H₇NO₂ 201.18 g/mol Aldehyde, fused furan-indole Gold-catalyzed cascades , Suzuki-Miyaura cross-coupling Anticancer agents , photophysical materials
Indole-3-carboxaldehyde C₉H₇NO 145.16 g/mol Aldehyde, indole Direct formylation of indole Building block for alkaloids, pharmaceuticals
Indole-4-carboxaldehyde C₉H₇NO 145.16 g/mol Aldehyde, indole Formylation under acidic conditions Fluorescent probes, ligands
5-Fluoro-1H-indole-2-carboxamide C₁₀H₇FN₂O 202.18 g/mol Carboxamide, fluorine Amide coupling with sodium ethoxide Kinase inhibitors, antitumor agents

Key Differences and Insights

Structural Complexity :

  • This compound contains a fused furan ring, enhancing aromatic conjugation and rigidity compared to simple indole carboxaldehydes (e.g., indole-3-carboxaldehyde). This rigidity influences its photophysical properties and binding affinity in biological systems .
  • The aldehyde group in 4H-furoindole derivatives is more electrophilic due to electron-withdrawing effects from the fused furan, facilitating nucleophilic additions (e.g., oxime formation) .

Synthetic Accessibility :

  • Indole-3- and 4-carboxaldehydes are synthesized via direct formylation, achieving >98% purity with straightforward protocols .
  • This compound requires multistep synthesis, including palladium-catalyzed cross-coupling and gold-catalyzed cycloadditions , often yielding 73–94% under optimized conditions .

Biological Activity :

  • 4H-Furoindole derivatives exhibit anticancer activity (e.g., inhibition of tumor cell proliferation) and antiplatelet effects , attributed to their planar aromatic structure .
  • 5-Fluoroindole-2-carboxamides show higher specificity as kinase inhibitors due to fluorine’s electronegativity enhancing hydrogen bonding .

Physicochemical Properties :

  • The oxime derivative of 4H-furoindole-2-carbaldehyde has a higher logP (2.6) compared to indole-3-carboxaldehyde (logP ~1.5), indicating improved lipophilicity for membrane permeability .
  • Indole-4-carboxaldehyde’s lower molecular weight (145.16 g/mol) makes it more suitable for small-molecule drug design than bulkier furoindole derivatives .

Table 2: Reactivity Comparison

Reaction Type This compound Indole-3-carboxaldehyde
Cannizzaro Reaction Forms 2-hydroxymethyl derivative Not reported
Wittig Reaction Yields alkenyl derivatives Limited applicability
Reduction (NaBH₄) Produces 2-hydroxymethyl compound Reduces to indole-3-methanol
Schiff Base Formation Reacts with amines to form imines Forms imines with amines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4H-Furo[3,2-B]indole-2-carbaldehyde, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted indole precursors. For example, Cu(I) catalysts with macrocyclic pyridine-containing ligands (PcL) enable efficient cascade reactions with diazoacetates, yielding 2-alkenylidene-3-oxoindolines . Reaction conditions such as solvent polarity, temperature, and ligand choice critically impact regioselectivity. Electron-withdrawing groups (EWGs) on the indole ring enhance electrophilic reactivity, while bulky ligands reduce side reactions .
  • Key Data : Yields range from 65% to 92% under optimized Cu(I)/PcL conditions, with tolerance for diverse substituents (e.g., methoxy, nitro, halides) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structure and purity of 4H-Furo[uro[3,2-B]indole-2-carbaldehyde?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the aldehyde proton (~9.8–10.2 ppm) and furan ring protons (6.5–7.5 ppm) confirm regiochemistry .
  • IR : Stretching frequencies at ~1680–1700 cm⁻¹ (C=O) and 2800–2900 cm⁻¹ (aldehyde C-H) validate functional groups .
  • MS : High-resolution mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns, ensuring purity ≥95% .

Advanced Research Questions

Q. What challenges arise in the catalytic functionalization of this compound using transition metal catalysts, and how do ligand choices address selectivity issues?

  • Methodological Answer :

  • Gold vs. Copper Catalysts : Au(I) catalysts (e.g., JohnPhosAuSbF₆) activate allenes for C2-alkenylation but suffer from over-functionalization . In contrast, Cu(I)/PcL systems selectively promote cyclopropanation or [3+2] annulation via carbene transfer, avoiding competing pathways .
  • Ligand Design : Macrocyclic pyridine ligands in Cu(I) systems stabilize reactive intermediates, enhancing turnover frequency (TOF) by 3–5× compared to monodentate ligands .
    • Data Contradiction Analysis : Conflicting reports on Au(I) selectivity (e.g., 60% vs. 85% yield for similar substrates) may stem from solvent effects or trace impurities in catalyst preparation .

Q. How do substituents on the indole ring affect the reactivity of this compound in cascade reactions, and what computational methods predict these effects?

  • Methodological Answer :

  • Substituent Effects : EDGs (e.g., -OMe) increase nucleophilicity at C3, favoring Wittig reactions, while EWGs (e.g., -NO₂) direct electrophilic attacks to the furan oxygen .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity by analyzing frontier molecular orbitals (FMOs). For example, LUMO localization on the aldehyde group explains its preferential reactivity in Cannizzaro reactions .
    • Case Study : 4-Nitro-substituted derivatives show 40% higher PET (photosynthetic electron transport) inhibition in Chlorella vulgaris than unsubstituted analogs due to enhanced electron-deficient character .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., halides, trifluoromethyl) identifies key moieties for specific targets. For instance, 4-Cl and 4-I derivatives exhibit optimal PET inhibition (IC₅₀ = 12–15 µM) .
  • Meta-Analysis : Cross-referencing toxicity data (e.g., EC₅₀ values for algal growth inhibition) with physicochemical properties (logP, PSA) reveals correlations between lipophilicity and ecotoxicological risk .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Furo[3,2-B]indole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4H-Furo[3,2-B]indole-2-carbaldehyde

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